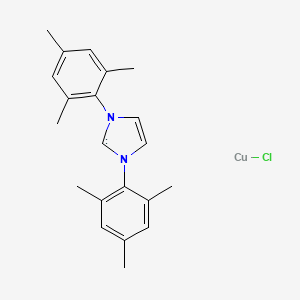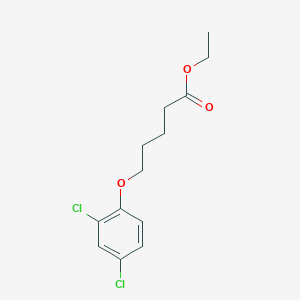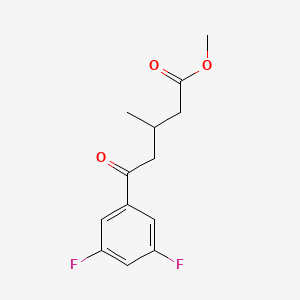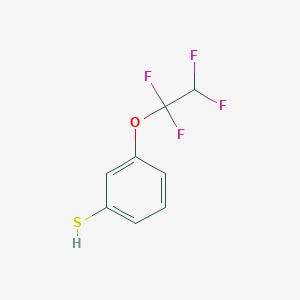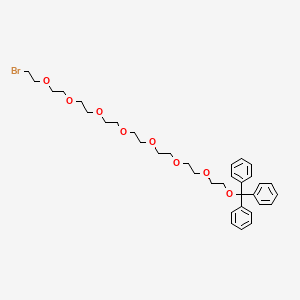
Trityl-PEG8-bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trityl-PEG8-bromide is a compound with the chemical formula C35H47BrO8 and a molecular weight of 675.6 . It is a small molecule drug composed of several functional groups, including a trityl group and a polyethylene glycol (PEG) chain with eight ethylene glycol units. This compound is significant in the development of new drugs and drug delivery systems due to its multifunctional nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trityl-PEG8-bromide typically involves the protection of functional groups and the subsequent introduction of the trityl and bromide moieties. The trityl group is often used as a protecting group for alcohols, amines, and thiols . The synthesis may involve the use of triphenylmethyl chloride (trityl chloride) in the presence of a base to form the trityl-protected intermediate. The PEG chain is then introduced through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for esterification .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring high purity and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Trityl-PEG8-bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The trityl group can participate in redox reactions, acting as a protecting group that can be removed under reductive conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, substitution with an amine would yield a Trityl-PEG8-amine derivative .
Aplicaciones Científicas De Investigación
Trityl-PEG8-bromide has a wide range of applications in scientific research, including:
Drug Delivery: The compound is used to develop drug delivery systems due to its ability to improve the solubility and stability of drugs.
Imaging and Diagnostics: The PEG chain enhances the biocompatibility and circulation time of imaging agents, making it useful in diagnostic applications.
Bioconjugation: The bromide group allows for the conjugation of biomolecules, such as peptides and proteins, facilitating the study of biological processes.
Mecanismo De Acción
The mechanism of action of Trityl-PEG8-bromide involves its ability to act as a linker or spacer in drug delivery systems. The trityl group serves as a protecting group that can be selectively removed, while the PEG chain enhances the solubility and biocompatibility of the compound. The bromide group allows for further functionalization, enabling the attachment of various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Trityl-PEG4-bromide: Similar to Trityl-PEG8-bromide but with a shorter PEG chain, affecting its solubility and biocompatibility.
Trityl-PEG12-bromide: Has a longer PEG chain, which may enhance its circulation time in biological systems.
Uniqueness
This compound is unique due to its optimal PEG chain length, which balances solubility, stability, and biocompatibility. This makes it particularly useful in drug delivery and bioconjugation applications .
Propiedades
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47BrO8/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVKIBNCPOPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47BrO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate](/img/structure/B8002980.png)
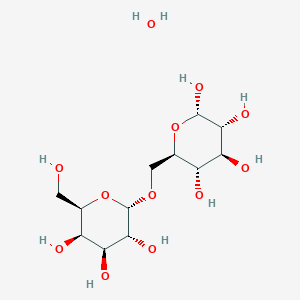
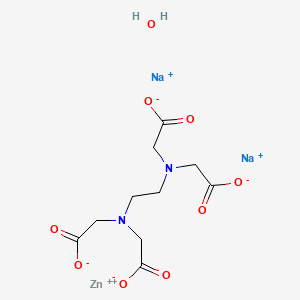
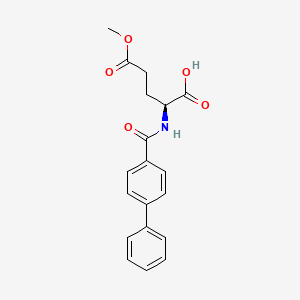

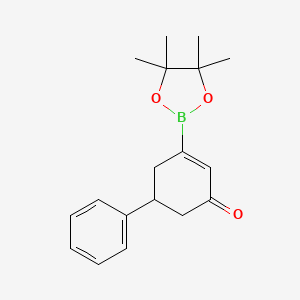
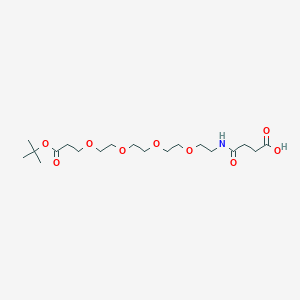
![(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid](/img/structure/B8003059.png)
![(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester](/img/structure/B8003063.png)

